

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic Acid

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Compound of Interest

Compound Name: 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

Cat. No.: B176741

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This technical guide provides a comprehensive overview of the chemical properties, potential biological activity, and analytical methodologies for **1-(2,4-**

Dichlorophenyl)cyclopropanecarboxylic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Chemical Properties

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative containing a dichlorophenyl substituent. Its chemical and physical properties are summarized below.

Property	Value	Source
IUPAC Name	1-(2,4-dichlorophenyl)cyclopropanecarboxylic acid	N/A
CAS Number	84604-70-6	[1][2]
Molecular Formula	C ₁₀ H ₈ Cl ₂ O ₂	[1][2]
Molecular Weight	231.08 g/mol	[1][2]
Melting Point	140-147 °C	[1][2]
Boiling Point	369.6 ± 42.0 °C (Predicted)	[1][2]
pKa	3.75 ± 0.20 (Predicted)	[2]
Appearance	Beige to light brown granular crystalline powder	[2]
Solubility	Data not available	N/A
SMILES	<chem>O=C(O)C1(c2ccc(Cl)cc2Cl)CC1</chem>	N/A
InChI	InChI=1S/C10H8Cl2O2/c11-7-2-1-6(5-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14)	N/A

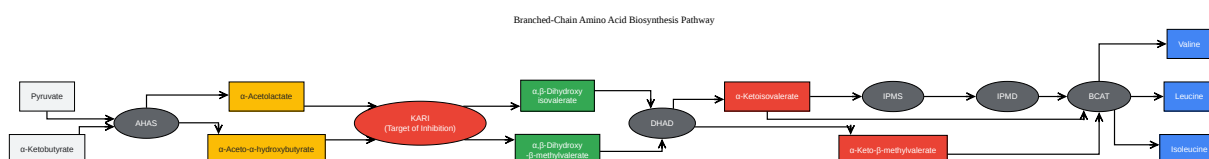
Potential Biological Activity and Mechanism of Action

While direct studies on the biological activity of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** are limited, evidence from structurally related compounds suggests its potential as an inhibitor of the enzyme ketol-acid reductoisomerase (KARI). A closely related derivative, 1-cyano-N-(2,4-dichlorophenyl)cyclopropanecarboxamide, has been shown to be bioactive against the KARI of *Escherichia coli* [3].

KARI is a key enzyme in the branched-chain amino acid (BCAA) biosynthesis pathway, which is essential for the growth of plants, bacteria, and fungi, but is absent in animals. This makes KARI an attractive target for the development of herbicides and antimicrobial agents. The BCAA pathway is responsible for the synthesis of valine, leucine, and isoleucine.

Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway

The following diagram illustrates the central role of Ketol-Acid Reductoisomerase (KARI) in the biosynthesis of branched-chain amino acids. Inhibition of KARI disrupts this pathway, leading to a deficiency in these essential amino acids and ultimately inhibiting the growth of the organism.



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Caption: The Branched-Chain Amino Acid (BCAA) Biosynthesis Pathway.

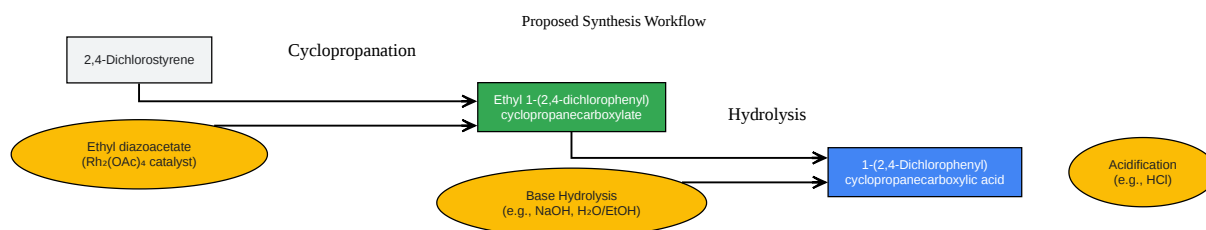
Experimental Protocols

a. Synthesis of 1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid

A detailed experimental protocol for the synthesis of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** is not readily available in the reviewed literature. However, a general method for the synthesis of substituted cyclopropanecarboxylic acids can be adapted from established procedures for similar compounds. One common

approach involves the cyclopropanation of a corresponding alkene precursor followed by hydrolysis. A plausible synthetic route is outlined below.

Disclaimer: The following is a proposed synthetic workflow and has not been experimentally validated for this specific compound.



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Caption: Proposed Synthetic Workflow.

General Procedure (Adapted):

- Cyclopropanation: To a solution of 2,4-dichlorostyrene in a suitable solvent (e.g., dichloromethane), a catalytic amount of a rhodium(II) catalyst, such as rhodium(II) acetate dimer, is added. Ethyl diazoacetate is then added dropwise to the mixture at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then concentrated under reduced pressure.
- Purification of the Ester: The crude ethyl 1-(2,4-dichlorophenyl)cyclopropanecarboxylate is purified by column chromatography on silica gel.
- Hydrolysis: The purified ester is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide). The mixture is heated to reflux and stirred until the hydrolysis is complete (monitored by TLC).

- **Work-up and Isolation:** The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The aqueous residue is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

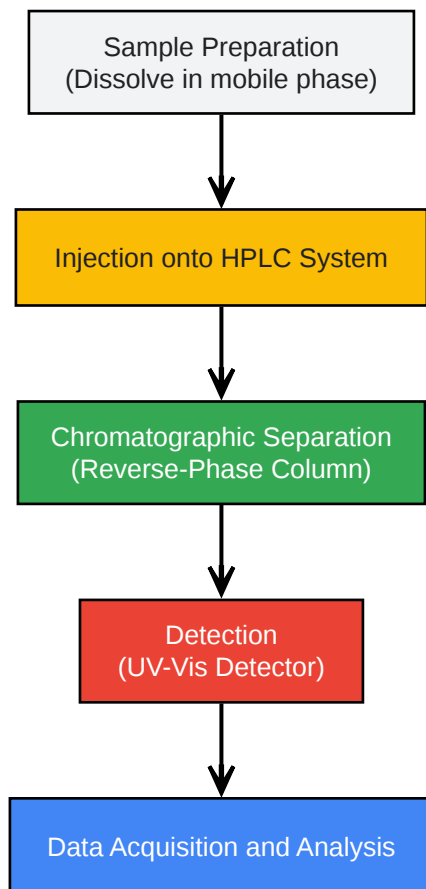
b. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method for the analysis of **1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid** has been reported[4].

- **Column:** Newcrom R1
- **Mobile Phase:** A mixture of acetonitrile (MeCN) and water, with phosphoric acid as an additive. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.
- **Detection:** UV detection is typically suitable for this compound due to the presence of the phenyl ring. The specific wavelength would need to be optimized.
- **Application:** This method is suitable for purity analysis, isolation of impurities, and pharmacokinetic studies[4].

The following diagram outlines a general workflow for the HPLC analysis of a chemical compound.

General HPLC Analysis Workflow



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Caption: General HPLC Analysis Workflow.

Conclusion

1-(2,4-Dichlorophenyl)cyclopropanecarboxylic acid is a compound with potential biological activity, likely as an inhibitor of ketol-acid reductoisomerase. Its physicochemical properties have been partially characterized, though further experimental validation is required for some parameters. The provided synthetic and analytical methodologies offer a starting point for researchers interested in further investigating this molecule for applications in agrochemicals or pharmaceuticals. Further studies are warranted to fully elucidate its biological mechanism of action and to develop a specific and optimized synthesis protocol.

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